6-(Trifluoromethyl)benzo[d]isothiazole
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Overview
Description
6-(Trifluoromethyl)benzo[d]isothiazole is a heterocyclic compound that features a trifluoromethyl group attached to a benzo[d]isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzo[d]isothiazole typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method includes the reaction of 2-aminobenzenethiol with trifluoromethyl iodide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethyl group and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(Trifluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of sodium glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . Additionally, it acts as a positive allosteric modulator for the metabotropic glutamate receptor 4 (mGlu4), which is implicated in neurological disorders .
Comparison with Similar Compounds
Benzo[d]isothiazole: Lacks the trifluoromethyl group but shares the core structure.
6-(Trifluoromethyl)benzo[d]thiazole: Similar structure but with a sulfur atom replacing the nitrogen in the isothiazole ring.
6-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with an oxygen atom replacing the sulfur in the isothiazole ring.
Uniqueness: 6-(Trifluoromethyl)benzo[d]isothiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity .
Properties
Molecular Formula |
C8H4F3NS |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H |
InChI Key |
SGKCOVMEUOKDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C(F)(F)F |
Origin of Product |
United States |
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